Methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate

Description

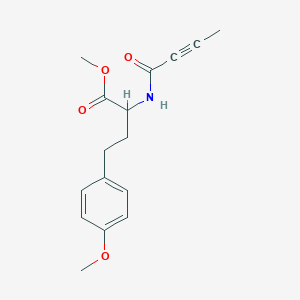

Methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate is a synthetic organic compound featuring a methoxyphenyl group at the fourth carbon of a butanoate ester backbone, substituted at the second position with a but-2-ynoylamino moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Key functional groups include:

- Methoxy group (electron-donating, enhancing aromatic stability).

- But-2-ynoylamino group (rigid triple bond, influencing conformation and reactivity).

- Methyl ester (hydrolyzable under basic or enzymatic conditions).

While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate) suggest that similar methods (e.g., coupling reactions in DMF with triethylamine) could apply .

Properties

IUPAC Name |

methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-4-5-15(18)17-14(16(19)21-3)11-8-12-6-9-13(20-2)10-7-12/h6-7,9-10,14H,8,11H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGMMSQSLTYVTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC(CCC1=CC=C(C=C1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions may include:

Temperature: Typically around 60-80°C.

Catalyst: Sulfuric acid or hydrochloric acid.

Solvent: Methanol or another suitable alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or ethers.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: May serve as a probe or ligand in biochemical assays.

Medicine: Potential use in drug development due to its unique structural features.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate depends on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s use in different research or industrial applications.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table compares Methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate with structurally related compounds from the evidence:

Key Differences in Reactivity and Properties

Dual methoxy groups in compound 4c enhance aromatic stabilization but may sterically hinder reactions at the amino group .

Hydrolytic Stability: Methyl esters (target compound) hydrolyze faster than ethyl esters (4c, Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate) under basic conditions due to reduced steric hindrance .

Spectroscopic Signatures: The C≡C stretch (~2200 cm⁻¹) in the target compound’s IR spectrum distinguishes it from analogs lacking triple bonds (e.g., 4c or methyl 4-phenylbutanoate) . Formyl groups in Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate produce a distinct 13C NMR peak at δ 190, absent in other compounds .

Biological Activity

Methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, cytotoxic effects, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 249.29 g/mol

- CAS Number : [Not available in sources]

The compound features a but-2-ynoyl group and a methoxyphenyl moiety, which may contribute to its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibition of certain enzymes:

- Acetylcholinesterase (AChE) : A key enzyme in neurotransmission, inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.

- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE plays a role in the hydrolysis of acetylcholine. Compounds that inhibit this enzyme may have therapeutic implications in neurodegenerative diseases.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. The following table summarizes the cytotoxicity data:

The compound's mechanism of action is believed to involve the modulation of cholinergic pathways, leading to increased neurotransmitter levels and subsequent effects on cell proliferation and apoptosis in cancer cells. Further studies are needed to elucidate the precise pathways involved.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function as measured by the Morris water maze test. This suggests potential for development as a therapeutic agent for Alzheimer's disease.

Case Study 2: Anticancer Activity

In another study, the compound was tested against various cancer cell lines. The results showed significant apoptosis induction in HeLa cells, with mechanisms involving caspase activation and mitochondrial dysfunction. This highlights its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.